molecular formula C9H10ClN3 B12817895 5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine

5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12817895
M. Wt: 195.65 g/mol
InChI Key: MNDBADLOZDSOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chlorine atom at the 5th position and two methyl groups attached to the nitrogen atom at the 2nd position of the benzimidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-chloro-1,2-phenylenediamine with N,N-dimethylformamide (DMF) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized imidazole compounds .

Scientific Research Applications

5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorine atom and the N,N-dimethyl groups in 5-Chloro-N,N-dimethyl-1H-benzo[d]imidazol-2-amine makes it unique compared to other similar compounds.

Properties

Molecular Formula

C9H10ClN3

Molecular Weight

195.65 g/mol

IUPAC Name

6-chloro-N,N-dimethyl-1H-benzimidazol-2-amine

InChI

InChI=1S/C9H10ClN3/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3,(H,11,12)

InChI Key

MNDBADLOZDSOQF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

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